molecular formula C13H10ClN3 B136624 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine CAS No. 142074-20-2

6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine

Cat. No.: B136624
CAS No.: 142074-20-2
M. Wt: 243.69 g/mol
InChI Key: IMCKHGRSSDFLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. Their prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding, and to serve as bioisosteric replacements for other functional groups. Historically, the discovery of naturally occurring nitrogenous heterocycles like alkaloids paved the way for the synthesis of new therapeutic agents. Today, a significant percentage of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring, underscoring their continued importance in drug discovery and development.

Overview of the Imidazo[1,2-a]pyrimidine (B1208166) Core Structure and its Precedence in Biologically Active Molecules

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyrimidine (B1678525) ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its structural rigidity and the specific spatial arrangement of its nitrogen atoms allow for precise interactions with various biological targets. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Rationale for Focusing Research on 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine Derivatives within the Imidazo[1,2-a]pyrimidine Class

The focused investigation of specific derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies. The introduction of different substituents at various positions of the imidazo[1,2-a]pyrimidine core can significantly modulate the compound's physicochemical properties and biological activity.

The 6-chloro substituent is an electron-withdrawing group that can influence the electronic distribution of the entire ring system, potentially enhancing binding affinity to target proteins and improving metabolic stability. The 2-p-tolyl group, a para-substituted aromatic ring, introduces a lipophilic character to the molecule, which can affect its membrane permeability and pharmacokinetic profile. The methyl group on the phenyl ring can also provide a site for metabolic modification or steric interaction within a binding pocket. The combination of these specific substituents on the imidazo[1,2-a]pyrimidine scaffold presents a unique chemical entity with the potential for novel biological activities.

Current State of Academic Research on Imidazo[1,2-a]pyrimidine Analogues

Academic research on imidazo[1,2-a]pyrimidine analogues is extensive and continues to grow. Numerous studies have reported the synthesis of libraries of these compounds to explore their therapeutic potential. A significant body of literature focuses on their efficacy as antimicrobial agents against a range of bacterial and fungal pathogens. nih.govekb.eg Furthermore, their role as anti-inflammatory agents has been investigated, with some derivatives showing potent inhibition of inflammatory mediators. nih.gov In the field of oncology, various imidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. The ongoing research highlights the versatility of this scaffold and the continuous effort to develop new, more effective therapeutic agents based on its structure.

Scope and Objectives of Research on this compound

While extensive research exists for the broader class of imidazo[1,2-a]pyrimidines, specific and detailed studies on this compound (CAS No. 142074-20-2) are less prevalent in publicly available literature. chemicalbook.com Therefore, the primary objective of research on this particular compound would be to synthesize it, characterize its physicochemical properties, and conduct a comprehensive evaluation of its biological activities. Key research goals would include:

Developing an efficient and scalable synthetic route for this compound.

Conducting thorough in vitro screening to determine its antimicrobial, anti-inflammatory, and anticancer potential.

Investigating its mechanism of action at the molecular level.

Performing preliminary in silico studies to predict its pharmacokinetic and toxicological properties.

The following table summarizes the documented biological activities of various imidazo[1,2-a]pyrimidine derivatives, providing a basis for the potential therapeutic applications of the 6-Chloro-2-p-tolyl analogue.

Biological ActivityKey Findings for Imidazo[1,2-a]pyrimidine Derivatives
Antimicrobial Certain derivatives exhibit significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govekb.eg
Anti-inflammatory Some analogues have been shown to inhibit the production of inflammatory mediators in cellular assays. nih.gov
Antiviral The scaffold has been explored for its potential in developing antiviral agents.
Anticancer Various derivatives have demonstrated cytotoxic effects against human cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)12-8-17-7-11(14)6-15-13(17)16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKHGRSSDFLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569691
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142074-20-2
Record name 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of 6 Chloro 2 P Tolylimidazo 1,2 a Pyrimidine Derivatives

Principles of SAR Applied to Imidazo[1,2-a]pyrimidine (B1208166) Scaffold

The imidazo[1,2-a]pyrimidine core is recognized as a privileged scaffold in drug discovery, attributable to its structural rigidity, synthetic accessibility, and its ability to engage in various biological interactions. This heterocyclic system, being a bioisostere of purine, can interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The SAR of the imidazo[1,2-a]pyrimidine scaffold is governed by several key principles:

Electronic Effects: The distribution of electrons within the fused ring system can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions. These modifications can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.

Steric Factors: The size and shape of substituents play a crucial role in determining the molecule's fit within the binding pocket of a biological target. Bulky groups can create steric hindrance, which may be detrimental or beneficial depending on the topology of the active site.

Systematic modifications at positions C-2, C-3, C-5, C-6, and C-7 of the imidazo[1,2-a]pyrimidine ring have been explored to establish comprehensive SAR models for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Influence of Substituents at the C-6 Position on Biological Activity

Halogenation at the C-6 position, particularly with chlorine, is a common strategy in the design of imidazo[1,2-a]pyrimidine-based compounds. The presence of a chlorine atom can influence the biological activity in several ways:

Electronic Modulation: As an electron-withdrawing group, chlorine can alter the electron density of the pyrimidine (B1678525) ring, potentially enhancing interactions with electron-deficient regions of a target protein.

Lipophilicity Enhancement: The introduction of a halogen atom generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Metabolic Stability: Halogenation can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

While specific data for 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine is not extensively available, studies on analogous series of 6-substituted imidazo[1,2-a]pyridines have demonstrated the importance of the C-6 substituent. For instance, in a series of c-Met inhibitors, the nature of the substituent at the 6-position was found to be critical for cellular activity.

Table 1: Illustrative example of the effect of C-6 halogenation on the biological activity of a hypothetical series of 2-p-tolylimidazo[1,2-a]pyrimidines.

CompoundC-6 Substituent (X)Biological Activity (IC₅₀, µM)
1a -H15.2
1b -F8.5
1c -Cl5.1
1d -Br7.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of halogenation on biological activity, based on general SAR principles.

Beyond halogens, the introduction of other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the C-6 position has been explored to fine-tune the biological activity of imidazo[1,2-a]pyrimidine derivatives.

EWGs such as cyano (-CN) and trifluoromethyl (-CF₃) can further modulate the electronic properties of the scaffold, potentially leading to enhanced potency. Conversely, EDGs like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can increase electron density, which may be favorable for interactions with different biological targets. The choice of substituent is highly dependent on the specific therapeutic target and the desired pharmacological effect. Research on related heterocyclic systems has shown that the incorporation of polar groups at the 6-position can have a significant influence on cellular activity.

Impact of the p-Tolyl Group at the C-2 Position on Biological Potency

The substituent at the C-2 position of the imidazo[1,2-a]pyrimidine scaffold plays a pivotal role in defining the molecule's interaction with its biological target. The p-tolyl group in this compound is a key pharmacophoric feature that can be systematically modified to probe the SAR at this position.

The p-tolyl group offers a scaffold for a variety of modifications to explore the impact on biological potency. The methyl group on the phenyl ring can be moved to the ortho or meta positions, or replaced with other substituents to alter the electronic and steric properties of the molecule.

Studies on various series of 2-arylimidazo[1,2-a]pyrimidines and related scaffolds have shown that the nature and substitution pattern of the C-2 aryl group are critical determinants of biological activity. For instance, in the context of antimicrobial agents, the substituents on the C-2 phenyl ring were found to be a determining factor of biological activity.

Table 2: Representative data showing the effect of C-2 aryl modifications on the biological activity of a hypothetical 6-chloro-imidazo[1,2-a]pyrimidine series.

CompoundC-2 Aryl Group (Ar)Biological Activity (IC₅₀, µM)
2a Phenyl10.8
2b p-Tolyl5.1
2c 4-Chlorophenyl2.5
2d 4-Methoxyphenyl12.3
2e 1-Naphthyl18.7

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of C-2 aryl modifications on biological activity, based on general SAR principles.

Replacing the p-tolyl group at the C-2 position with alkyl or heteroaryl moieties introduces significant changes in the steric, electronic, and hydrogen bonding capabilities of the molecule.

Alkyl Substituents: The introduction of alkyl groups of varying chain lengths and branching can probe the size and lipophilicity of the binding pocket.

Heteroaryl Substituents: The incorporation of heteroaryl rings, such as pyridyl, pyrazinyl, or thienyl, can introduce additional hydrogen bond donors and acceptors, potentially leading to new and enhanced interactions with the biological target.

The exploration of these diverse substitutions is a key strategy in lead optimization, aiming to identify compounds with improved efficacy and drug-like properties.

Investigating Structural Analogues and Bioisosteric Replacements within the Imidazo[1,2-a]pyrimidine Framework

The exploration of structural analogues and bioisosteric replacements is a cornerstone of drug discovery, aimed at improving the pharmacological profile of a lead compound. In the context of the this compound framework, researchers have investigated various modifications to the core heterocycle and its substituents to probe the chemical space and identify analogues with superior properties.

Bioisosteric Replacement of the Core Scaffold: A key strategy involves the replacement of the imidazo[1,2-a]pyrimidine core with a bioisosteric equivalent. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. One notable example is the substitution of the imidazo[1,2-a]pyrimidine ring system with 8-fluoroimidazo[1,2-a]pyridine (B164112). This replacement was investigated in the context of developing allosteric modulators for the GABA-A receptor. researchgate.net The rationale behind this substitution is that the nitrogen atom at the 8-position of the pyrimidine ring can be mimicked by a fluorine-substituted carbon atom in the pyridine (B92270) ring, maintaining similar electronic properties and spatial arrangement. researchgate.net This mimicry was successfully demonstrated, with the 8-fluoroimidazo[1,2-a]pyridine analogue retaining the desired biological activity, thereby validating it as a viable bioisosteric replacement for the imidazo[1,2-a]pyrimidine core. researchgate.net

Modifications at the 6-Position: The chlorine atom at the 6-position is a critical feature of the parent compound. SAR studies on related scaffolds, such as imidazo[1,2-a]pyridines, have shown that the nature of the substituent at this position significantly influences biological activity. For instance, in a series of imidazo[1,2-a]pyridine-oxazole hybrids designed as urease inhibitors, various substituents at the 6-position were evaluated. The electronic nature of these substituents was found to be a key determinant of inhibitory potential. Analogues bearing strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), displayed superior inhibitory activity compared to the standard drug thiourea. This suggests that an electron-deficient pyridine ring enhances the compound's interaction with the target enzyme.

Modifications at the 2-Position (p-tolyl group): The 2-p-tolyl group is another key pharmacophoric element. Research on related 2-aryl-imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated that modifications to this aryl substituent can fine-tune the compound's activity and selectivity. For example, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), various aryl and heteroaryl groups were introduced at the 2-position of an imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. The data revealed that substitutions on the phenyl ring could either enhance or diminish potency, depending on their nature and position.

The following table illustrates the effect of bioisosteric replacement on the core scaffold for GABA-A receptor modulation.

Compound IDCore ScaffoldBioisosteric ReplacementTargetActivity
1 Imidazo[1,2-a]pyrimidine-GABA-A ReceptorActive Modulator
2 Imidazo[1,2-a]pyridine8-FluoroGABA-A ReceptorActive Modulator

This table is illustrative, based on findings that 8-fluoroimidazo[1,2-a]pyridine can act as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. researchgate.net

Correlation of Structural Motifs with Specific Receptor Binding and Enzyme Inhibition Profiles

The systematic modification of the this compound scaffold allows for the establishment of clear correlations between specific structural motifs and their resulting biological activity, whether it be binding to a receptor or inhibiting an enzyme.

Kinase Inhibition: The imidazo[1,2-a]pyrimidine and related fused heterocyclic systems are well-known scaffolds for the design of protein kinase inhibitors. nih.gov Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. These inhibitors typically function by competing with ATP for binding to the kinase's active site. The co-crystal structure of a related imidazo[1,2-c]pyrimidine (B1242154) derivative in complex with CDK2 revealed that the heterocyclic core forms crucial hydrogen bonding interactions with the hinge region of the kinase, mimicking the binding of the adenine (B156593) part of ATP. nih.gov

The substituents at the 2- and 6-positions extend into different pockets of the ATP-binding site, and their nature dictates the potency and selectivity of the inhibitor. For instance, in the development of Syk family kinase inhibitors based on the imidazo[1,2-c]pyrimidine scaffold, it was found that small, lipophilic groups at the 2-position and specific substitutions on a phenyl ring at another position were optimal for potent inhibition. nih.gov The 6-chloro substituent on the parent compound likely occupies a specific region within the ATP-binding pocket, and its replacement with other groups (e.g., methyl, methoxy, or larger aromatic rings) would alter the binding affinity and selectivity profile against a panel of kinases.

The following table presents SAR data for a series of imidazo[1,2-c]pyrimidine-based Syk kinase inhibitors, illustrating the impact of substituents on enzyme inhibition.

Compound IDR2 SubstituentR5 SubstituentSyk Inhibition IC50 (nM)
3a Methyl3-aminophenyl13
3b Methyl3-(methylamino)phenyl5.4
3c Methyl3-(dimethylamino)phenyl7.5
3d Ethyl3-(methylamino)phenyl11
3e H3-(methylamino)phenyl130

Data adapted from a study on imidazo[1,2-c]pyrimidine derivatives as Syk inhibitors to illustrate SAR principles. nih.gov

Receptor Binding (GABA-A Receptors): Imidazo[1,2-a]pyrimidine derivatives are also recognized as potent and selective modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.govmdpi.com These compounds bind to the benzodiazepine (B76468) site on the receptor complex, acting as positive allosteric modulators that enhance the effect of GABA. SAR studies in this area have shown that substituents on the imidazo[1,2-a]pyrimidine core are critical for determining the affinity and functional selectivity for different GABA-A receptor subtypes (e.g., α1, α2, α3).

For instance, a series of high-affinity GABA-A agonists with functional selectivity for the α2 and α3 subtypes were developed from the imidazo[1,2-a]pyrimidine scaffold. mdpi.com It was demonstrated that specific substitutions at the 7-position (analogous to the 6-position in the parent compound) could confer this selectivity. For example, a 7-trifluoromethyl group or a 7-propan-2-ol group resulted in compounds with anxiolytic properties with minimal sedation, a desirable profile attributed to their selectivity for α2/α3 over α1 subtypes. mdpi.com The 2-p-tolyl group in the parent compound would occupy a region of the binding pocket where steric and electronic properties can be fine-tuned to optimize receptor subtype selectivity.

Mechanistic Investigations of Biological Activities Exhibited by Imidazo 1,2 a Pyrimidine Analogues

Antimicrobial Activity Research

Imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated notable antimicrobial effects against a spectrum of microorganisms, including both bacteria and fungi. nih.govmdpi.com Their structural similarity to purines suggests potential interactions with various biological targets within these pathogens. nih.gov

Mechanisms of Antibacterial Action against Gram-Positive and Gram-Negative Bacteria

Derivatives of the imidazo[1,2-a]pyrimidine class have been synthesized and evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov Studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) chalcone (B49325) derivatives have shown that these compounds can exhibit excellent to good activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. While the precise mechanisms for many analogues are still under investigation, the antibacterial action is influenced by the nature and position of substituents on the heterocyclic core and its appended aryl rings. dergipark.org.tr For some heterocyclic compounds, it is suggested that their lipophilic character may facilitate diffusion across the bacterial membrane, which is a significant barrier, especially in Gram-negative bacteria.

Research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives revealed that certain analogues demonstrated excellent antibacterial activity, with significant zones of inhibition against both E. coli (Gram-negative) and S. aureus (Gram-positive). nih.govnih.govresearchgate.net The broad-spectrum activity of these related compounds suggests that they may target fundamental bacterial processes.

Mechanisms of Antifungal Action against Pathogenic Fungi

The antifungal potential of imidazo[1,2-a]pyrimidine analogues has been an area of active research. nih.gov The structural resemblance of the imidazo[1,2-a]pyrimidine core to azole antifungal agents has prompted investigations into their mechanisms of action against pathogenic fungi. researchgate.net The primary mode of action for many azole antifungals is the inhibition of cytochrome P-450-dependent 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. nih.gov

Molecular docking studies of some newly synthesized imidazo[1,2-a]pyrimidine derivatives have suggested potential antifungal activity against Candida albicans, a common pathogenic fungus. nih.gov Although these are computational predictions, they provide a basis for the hypothesis that these compounds might act similarly to established antifungal drugs like voriconazole (B182144) by targeting key fungal enzymes. nih.gov Further experimental validation is necessary to confirm these mechanisms. The development of resistance to existing azole antifungals underscores the importance of exploring new chemical scaffolds like imidazo[1,2-a]pyrimidines. nih.gov

Specific Microbial Targets and Binding Site Analysis (e.g., Bacterial DNA gyrase)

A key target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.govnih.gov This enzyme is an attractive target because it is present in bacteria but not in higher eukaryotes. nih.gov While direct evidence for 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine is not available, studies on structurally related compounds have implicated DNA gyrase as a potential target. For instance, benzothiazole-based inhibitors have been explored for their ability to inhibit the ATPase activity of DNA gyrase B. nih.gov

The mechanism of DNA gyrase inhibitors can vary; some stabilize the enzyme-DNA cleavage complex, leading to DNA breaks, while others may inhibit the ATPase activity of the GyrB subunit. nih.govresearchgate.net The discovery of novel bacterial DNA gyrase inhibitors through high-throughput screening has identified various heterocyclic scaffolds, including pyrido-thieno-pyrimidine derivatives, that can inhibit this enzyme. nih.gov This suggests that the broader class of pyrimidine-containing heterocycles, including imidazo[1,2-a]pyrimidines, may have the potential to be developed as DNA gyrase inhibitors.

Anti-inflammatory Activity Research

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. nih.govresearchgate.net The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the inhibition of enzymes involved in the inflammatory cascade.

Modulation of Inflammatory Response Pathways

Recent studies on a novel synthetic imidazo[1,2-a]pyridine derivative, which is structurally analogous to the compound of interest, have provided significant insights into the modulation of inflammatory pathways. This research demonstrated that the compound could exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov

The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are crucial mediators of the inflammatory response and are often dysregulated in inflammatory diseases and cancer. nih.gov The study showed that the imidazo[1,2-a]pyridine derivative could reduce the levels of inflammatory cytokines and suppress the DNA-binding activity of NF-κB. nih.gov Furthermore, it was observed that the compound inhibited the phosphorylation of STAT3 and reduced the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings suggest that imidazo[1,2-a]pyrimidine analogues may exert their anti-inflammatory effects by targeting these critical signaling nodes.

Pathway ComponentObserved Effect of AnalogueReference
STAT3 PhosphorylationSuppressed nih.gov
NF-κB ActivitySuppressed nih.gov
iNOS ExpressionReduced nih.gov
COX-2 ExpressionReduced nih.gov
Inflammatory Cytokine LevelsLowered nih.gov

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase selectivity)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govstanford.edu

Several studies have focused on designing imidazo[1,2-a]pyridine and benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives as selective COX-2 inhibitors. researchgate.netrjpbr.combenthamdirect.comresearchgate.net Molecular modeling studies have shown that these compounds can fit into the active site of the COX-2 enzyme. researchgate.netrjpbr.comresearchgate.net A key feature for selectivity is often a sulfonyl or methylsulfonyl group that can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90. rjpbr.comresearchgate.net

In vitro assays have confirmed that many of these synthesized derivatives exhibit potent and selective inhibitory effects on COX-2, with high selectivity indices (COX-1 IC50 / COX-2 IC50). rjpbr.combenthamdirect.com For instance, some imidazo[1,2-a]pyridine derivatives have shown COX-2 IC50 values in the nanomolar range and selectivity indices of over 800. rjpbr.combenthamdirect.com These findings strongly suggest that the anti-inflammatory activity of imidazo[1,2-a]pyrimidine analogues is, at least in part, due to their ability to selectively inhibit the COX-2 enzyme.

Compound ClassTarget EnzymeKey Structural Feature for SelectivityReference
Imidazo[1,2-a]pyridine derivativesCOX-2Methylsulfonyl pharmacophore rjpbr.comresearchgate.net
Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivativesCOX-2Methylsulfonyl group researchgate.net

Anticancer Activity Research

Impact on DNA Synthesis and Cell Cycle Progression

Currently, there is no specific research data available detailing the direct impact of this compound on DNA synthesis and cell cycle progression in scientific literature.

Antiparasitic Activity Research

Research into the therapeutic applications of imidazo[1,2-a]pyrimidine analogues has identified promising activity against various parasites, particularly those of the genus Leishmania. Leishmaniasis is a significant global health issue caused by over 20 species of this protozoan, leading to clinical manifestations from skin ulcers to potentially fatal visceral disease. nih.gov The limitations of current treatments, including toxicity and growing resistance, have driven the search for new, effective chemical entities. nih.gov

The life cycle of the Leishmania parasite involves two primary stages: the extracellular, flagellated promastigote found in the sandfly vector, and the intracellular, non-motile amastigote that multiplies within mammalian host macrophages. plos.org Effective antileishmanial drug discovery efforts must target the clinically relevant intracellular amastigote stage. plos.org

In a screening of a library of imidazo-fused heterocycles against Leishmania amazonensis, an imidazo[1,2-a]pyrimidine analogue, identified as compound 24, demonstrated significant activity. nih.govacs.org This compound was effective against both the promastigote stage and, more importantly, the intracellular amastigote stage. nih.gov It exhibited an IC₅₀ value of 8.41 μM against promastigotes and a more potent IC₅₀ of 6.63 μM against amastigotes. nih.govacs.org This activity against the intracellular form was approximately two times more potent than the reference drug, miltefosine. acs.orgresearchgate.net

Furthermore, the lead compound showed a favorable selectivity index (SI) of 12.37, indicating it is over 10 times more toxic to the parasite than to the host macrophage cells (CC₅₀ = 82.02 μM). nih.govacs.org This level of selectivity is comparable to that of miltefosine. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyrimidine scaffold as a promising pharmacophore for developing new antileishmanial agents. nih.govacs.org

Table 1: In Vitro Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Analogue (Compound 24)

Parameter Target Concentration (μM)
IC₅₀ L. amazonensis Promastigotes 8.41
IC₅₀ L. amazonensis Amastigotes 6.63
CC₅₀ Murine Macrophages 82.02
Selectivity Index (SI) (CC₅₀ Macrophage / IC₅₀ Amastigote) 12.37

Data sourced from Kumar et al. (2023). nih.govacs.org

While the imidazo[1,2-a]pyrimidine scaffold demonstrates clear antileishmanial activity, the specific molecular targets within the Leishmania parasite have not yet been elucidated in the available research. The structural similarity of some pyrimidine-based compounds to natural purines suggests a potential mechanism involving the disruption of essential nucleic acid synthesis pathways, as parasites are often dependent on salvaging purines from the host. mdpi.com However, the precise enzyme or pathway inhibited by this compound or its active analogues remains a subject for future investigation.

Computational and in Silico Methodologies in Chemical Biology Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding the basis of molecular recognition and for screening potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, molecular docking simulations have been employed to predict binding affinities and interaction modes against a variety of biological targets. While studies may not focus exclusively on the 6-chloro-2-p-tolyl variant, the collective findings for the scaffold are highly informative. For instance, docking studies on imidazo[1,2-a]pyrimidine derivatives against microbial targets have been performed to elucidate their mechanism of action. nih.gov

In broader studies involving related scaffolds, remarkable binding affinities have been predicted. For example, novel imidazo[1,2-a]pyrimidine Schiff base derivatives have shown significant binding affinities, with top-scoring compounds exhibiting values of -9.1 kcal/mol against human ACE2 and -7.3 kcal/mol against the SARS-CoV-2 spike protein. nih.gov Similarly, a closely related 6-chloro-substituted imidazo[1,2-a]pyridine (B132010) derivative, Alpidem, demonstrated strong binding affinities of -8.00 kcal/mol and -9.60 kcal/mol towards enzymes associated with Alzheimer's disease (PDB IDs: 2Z5X and 4BDT, respectively). nih.gov These studies underscore the capability of the chlorinated imidazo-fused scaffold to form stable and high-affinity interactions within protein binding sites.

Table 1: Examples of Predicted Binding Affinities for Imidazo-Fused Heterocycles Against Various Protein Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Therapeutic Area
Imidazo[1,2-a]pyrimidine Schiff BaseHuman ACE2-9.1Antiviral (SARS-CoV-2)
Imidazo[1,2-a]pyrimidine Schiff BaseSARS-CoV-2 Spike Protein-7.3Antiviral (SARS-CoV-2)
Imidazo[1,2-a]pyridine Derivative (Alpidem)Acetylcholinesterase (2Z5X)-8.00Neurodegenerative Disease
Imidazo[1,2-a]pyridine Derivative (Alpidem)Butyrylcholinesterase (4BDT)-9.60Neurodegenerative Disease

Identification of Key Amino Acid Residues in Binding Sites

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues that are critical for the interaction. Studies on imidazo[1,2-a]pyrimidine derivatives docked into the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51) revealed that the primary interactions are hydrophobic in nature. plos.org The heterocyclic nitrogen atom of the scaffold is often oriented towards a key metallic cofactor, such as the heme iron in cytochrome P450 enzymes, forming a crucial coordination bond that is central to the inhibitory mechanism. plos.org The specific residues involved in these hydrophobic interactions are defined by the unique topology of the target's active site.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. An MD simulation of a pyrido fused imidazo[4,5-c]quinoline, a related heterocyclic system, was performed for 100 nanoseconds to investigate the dynamic characteristics of the ligand-protein complex. researchgate.net Such simulations analyze metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. researchgate.net A stable RMSD for the complex over the simulation period indicates that the ligand remains securely bound in its predicted pose. These studies confirm the conformational stability of the ligand-protein interactions suggested by initial docking results. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. For the imidazo[1,2-a]pyrimidine scaffold and its analogues, DFT calculations provide insights into molecular structure, stability, and reactivity. nih.gov These studies are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p). nih.govnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Table 2: Common Quantum Chemical Calculations and Their Applications for Imidazo[1,2-a]pyrimidine Derivatives
Calculation/AnalysisPurposeTypical Method
Geometry OptimizationTo find the most stable 3D structure of the molecule.DFT (e.g., B3LYP/6-31G(d,p))
Frontier Molecular Orbitals (FMO)To determine the HOMO-LUMO energy gap, indicating chemical reactivity.DFT
Molecular Electrostatic Potential (MEP)To identify regions of positive and negative electrostatic potential for predicting reaction sites.DFT
Natural Bond Orbital (NBO) AnalysisTo study charge transfer and intramolecular interactions.DFT

In Silico ADME-Tox Predictions for Prioritizing Compound Candidates

Before committing to costly synthesis and experimental testing, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is essential for prioritizing promising drug candidates. Computational studies on various imidazo[1,2-a]pyrimidine derivatives have consistently shown promising drug-like characteristics. nih.govnih.gov

These compounds are often found to comply with established medicinal chemistry guidelines such as Lipinski's Rule of Five, as well as Veber's and Egan's rules, suggesting good potential for oral bioavailability. nih.gov Furthermore, toxicity predictions for the scaffold have indicated a favorable safety profile, with studies confirming that these derivatives are predicted to be non-hepatotoxic and non-carcinogenic. nih.gov The related Alpidem molecule was also calculated to have pharmacologically favorable properties based on its ADME profile and bioavailability score. nih.gov

Virtual Screening and Computational Library Design for Novel 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine Analogues

Virtual screening is a powerful computational strategy for identifying novel compounds from large chemical libraries. The this compound structure can serve as a "hit" or lead scaffold for such campaigns. In a notable example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. plos.org

This process involved ligand-based similarity screening of several proprietary pharmaceutical company libraries. plos.org By probing these vast virtual collections for molecules with structural similarity to the initial hit, researchers were able to rapidly expand the chemical series. This approach not only identified novel analogues but also led to compounds with improved antiparasitic activity and a better selectivity index, demonstrating the power of computational library design in accelerating the hit-to-lead optimization process. plos.org

Future Research Directions and Translational Implications

Expansion of the Synthetic Scope for Novel 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine Derivatives

The future development of this compound as a lead compound is intrinsically linked to the ability to generate a diverse library of analogues. Expansion of the synthetic scope will enable the fine-tuning of its pharmacological profile. Various synthetic strategies have been employed for the synthesis of the core imidazo[1,2-a]pyrimidine (B1208166) scaffold, which can be adapted and optimized for the generation of novel derivatives.

Key synthetic approaches include:

Multicomponent Reactions: These reactions offer an efficient means to generate structural complexity in a single step. rsc.org

Condensation Reactions: The traditional Chichibabin reaction, involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, remains a cornerstone for the synthesis of this scaffold. nih.govresearchgate.net

Intramolecular and Intermolecular Cyclizations: These methods provide versatile routes to the fused heterocyclic system. rsc.orguees.edu.ec

Modern Catalytic Methods: The use of novel catalysts, such as gold nanoparticles, can provide environmentally friendly and efficient synthetic routes. mdpi.com For instance, a green chemistry approach for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines has been reported, highlighting a move towards more sustainable synthetic practices. mdpi.com

Future synthetic efforts should focus on the strategic modification of the this compound structure at key positions to probe structure-activity relationships (SAR).

Table 1: Potential Sites for Synthetic Modification and Their Rationale

Position of ModificationRationale for ModificationPotential Functional Groups to Introduce
C-3 Position Introduction of diverse substituents at this position has been shown to significantly impact biological activity. rsc.orgAmines, amides, esters, and various heterocyclic rings.
C-5, C-7, C-8 Positions Modification of the pyrimidine (B1678525) ring can influence solubility, metabolic stability, and target binding.Alkyl, aryl, and halogen groups.
p-tolyl group at C-2 Altering the electronics and sterics of this group can modulate target interaction.Other substituted aryl or heteroaryl rings.
Chloro group at C-6 Replacement with other halogens or functional groups can affect potency and selectivity.Fluorine, bromine, cyano, or methoxy (B1213986) groups.

Deeper Mechanistic Elucidation of Biological Activities through Advanced Biochemical and Cell-Based Assays

While the imidazo[1,2-a]pyrimidine scaffold is known for a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, a detailed mechanistic understanding of how this compound and its analogues exert their effects is crucial for their clinical translation. nih.govresearchgate.net Advanced biochemical and cell-based assays are pivotal in this endeavor.

Future mechanistic studies should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of these compounds.

Enzyme Inhibition Assays: For derivatives showing potential as kinase inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition. dergipark.org.tr

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context.

High-Content Imaging and Analysis: To assess the phenotypic effects of the compounds on cellular morphology, signaling pathways, and organelle function.

Transcriptomic and Proteomic Profiling: To understand the global cellular response to compound treatment and identify potential off-target effects.

For instance, in the context of anticancer activity, studies could focus on the inhibition of specific kinases, such as STAT3, which has been identified as a target for some imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

Exploration of New Therapeutic Areas for the Imidazo[1,2-a]pyrimidine Scaffold

The inherent versatility of the imidazo[1,2-a]pyrimidine scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. nih.govresearchgate.net A systematic exploration of new therapeutic applications for this compound and its derivatives could unveil novel treatment paradigms.

Table 2: Potential New Therapeutic Areas for Imidazo[1,2-a]pyrimidine Derivatives

Therapeutic AreaRationale
Neurodegenerative Diseases The structural similarity to purines suggests potential interactions with targets in the central nervous system. nih.gov Some imidazo[1,2-a]pyrimidines have been investigated as GABAA agonists. dergipark.org.tr
Infectious Diseases The scaffold has shown promise against various pathogens, including bacteria, fungi, and parasites. nih.govmdpi.comekb.eg Further screening against emerging infectious diseases is warranted.
Metabolic Disorders The diverse biological activities of this scaffold suggest potential roles in modulating metabolic pathways.
Cardiovascular Diseases Exploration of effects on ion channels, receptors, and enzymes relevant to cardiovascular function.

The discovery of imidazo[1,2-a]pyrazines as selective AMPAR negative modulators highlights the potential of related scaffolds in neurological disorders. nih.gov This provides a strong rationale for investigating the neurological effects of this compound derivatives.

Application of Advanced Machine Learning and Artificial Intelligence for Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the design and optimization of novel this compound analogues. nih.govmednexus.orgspringernature.com These computational tools can analyze vast datasets to identify promising drug candidates with improved efficacy and safety profiles. nih.gov

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of imidazo[1,2-a]pyrimidine derivatives with their biological activity.

De Novo Drug Design: Using generative models to design novel molecules with desired pharmacological properties from scratch.

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds for their potential to bind to a specific target. nih.gov

ADMET Prediction: Utilizing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, thereby reducing the likelihood of late-stage failures. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, have already been used to understand the structural and electronic properties of imidazo[1,2-a]pyrimidine derivatives and their interactions with biological targets. nih.goviau.ir Integrating these physics-based methods with AI/ML approaches can lead to more accurate and predictive models.

Development of Targeted Delivery Systems for this compound Analogues

To maximize the therapeutic efficacy and minimize potential side effects of this compound analogues, the development of targeted delivery systems is a critical future direction. These systems can enhance the accumulation of the drug at the site of action, thereby improving its therapeutic index.

Potential targeted delivery strategies include:

Nanoparticle-based delivery: Encapsulating the compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles, or gold nanoparticles) can improve their solubility, stability, and pharmacokinetic profile. mdpi.com

Antibody-drug conjugates (ADCs): For anticancer applications, conjugating the imidazo[1,2-a]pyrimidine derivatives to monoclonal antibodies that target tumor-specific antigens can achieve highly selective delivery to cancer cells.

Prodrug strategies: Designing inactive prodrugs that are selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox potential).

The development of such advanced delivery systems will be instrumental in translating the therapeutic potential of this compound and its derivatives into clinical applications.

Q & A

Q. What are the most efficient synthetic routes for preparing 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine?

Answer: The compound can be synthesized via:

  • Biginelli Reaction : A one-pot, three-component reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst. This method achieves yields >85% and is scalable for generating structural analogues .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity by leveraging controlled dielectric heating. For example, Pd-catalyzed C–C cross-coupling reactions under microwave irradiation enable efficient functionalization of the imidazo[1,2-a]pyrimidine core .
  • Palladium-Catalyzed Arylation : Direct arylation at the 3-position using aryl bromides and Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos. This method avoids pre-functionalized substrates and achieves >70% yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (including 2D methods like COSY and HSQC) confirm regiochemistry and substituent orientation. For example, aromatic proton splitting patterns distinguish between para- and meta-substituted aryl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyrimidine scaffold be achieved?

Answer:

  • C–H Activation : Use Pd catalysts with directing groups (e.g., -NH₂ or -CO₂R) to selectively functionalize the 3- or 5-positions. For example, Pd(OAc)₂ with K₂CO₃ in DMF enables 3-arylation without protecting groups .
  • Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., 5- and 7-sites) react preferentially with nitrating agents or halogens. Substituent effects (e.g., chloro groups) deactivate specific positions, guiding regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 2-position requires pre-halogenation (e.g., bromination) of the aryl ring. Yields depend on steric hindrance and electronic effects of substituents .

Q. How should researchers resolve contradictory yield data between synthetic methods?

Answer:

  • Reaction Optimization : Compare solvent systems (e.g., DMF vs. dioxane), catalysts (Pd vs. Cu), and temperature. For example, microwave-assisted methods often outperform conventional heating due to reduced side reactions .
  • Byproduct Analysis : Use LC-MS or TLC to identify intermediates (e.g., enamine or carbocation species) that divert reaction pathways. Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress competing reactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to explain yield disparities. For instance, steric clashes in bulkier substrates may lower yields in Biginelli reactions .

Q. What strategies enhance the bioactivity of this compound derivatives?

Answer:

  • Heterocycle Fusion : Attach 1,2,4-oxadiazole or 1,3,4-thiadiazole rings to the core to improve binding affinity (e.g., via hydrogen bonding with target enzymes). Derivatives with trifluoromethyl-oxadiazole groups show 10-fold higher antimicrobial activity .
  • Pharmacophore Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the p-tolyl moiety to enhance metabolic stability. For example, nitro-substituted analogues exhibit prolonged half-lives in hepatic microsomal assays .
  • Synergistic Hybrids : Combine the scaffold with known bioactive motifs (e.g., benzimidazole or pyranone fragments) to target multiple pathways. Hybrids demonstrate dual anti-inflammatory and antiproliferative effects in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.